(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Catalog No.
S757432
CAS No.
890092-87-2
M.F
C9H12N2O3
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

CAS Number

890092-87-2

Product Name

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14)

InChI Key

SOAAGCCBFNEUKR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)O)C)C(=O)C

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)C(=O)C

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid (CAS 890092-87-2) is a bifunctional heterocyclic building block utilized extensively in combinatorial chemistry and drug discovery workflows . Structurally characterized by a pyrazole core substituted with an N1-acetic acid moiety and a C4-acetyl group, this compound offers orthogonal reactivity that is highly valued in parallel synthesis. The carboxylic acid enables standard peptide coupling methodologies, while the acetyl group serves as a versatile electrophilic handle for late-stage condensations. For procurement professionals and medicinal chemists, this specific scaffold is prioritized when designing diverse pyrazole-containing libraries, as it allows for rapid, multi-directional expansion without the need for complex protection-deprotection strategies .

Substituting this compound with the simpler analog, 3,5-dimethyl-1H-pyrazole-1-acetic acid, fundamentally limits downstream synthetic versatility. The generic comparator lacks the C4-acetyl handle, meaning that once the N1-acetic acid is consumed via amide coupling, the resulting pyrazole core becomes synthetically inert to mild functionalization[1]. To achieve similar structural diversity from the generic substitute, chemists must employ harsh electrophilic halogenation (e.g., bromination) followed by transition-metal-catalyzed cross-coupling, which significantly increases step count, introduces heavy metal impurities, and reduces overall yield. Procuring the exact 4-acetylated compound bypasses these limitations, enabling direct, metal-free derivatization at the C4 position and ensuring enhanced processability for high-throughput library generation [1].

Metal-Free Late-Stage Diversification Capability

For library generation, the presence of the 4-acetyl group provides a critical advantage over unsubstituted analogs. When compared to 3,5-dimethyl-1H-pyrazole-1-acetic acid, which requires harsh electrophilic halogenation for C4 functionalization (often yielding <60% and requiring subsequent transition-metal coupling), the target compound undergoes direct, metal-free condensation with aldehydes or hydrazines [1]. This enables >85% conversion to complex derivatives (e.g., chalcones or bis-heterocycles) under mild conditions.

Evidence DimensionYield of C4-derivatized products in a 2-step workflow
Target Compound Data>85% yield (via direct metal-free condensation)
Comparator Or Baseline3,5-dimethyl-1H-pyrazole-1-acetic acid (<60% yield via halogenation and cross-coupling)
Quantified Difference>25% higher yield and elimination of transition-metal requirements
ConditionsParallel library synthesis conditions (mild base or PEG-400)

Eliminates the need for expensive palladium catalysts and inert atmospheres during library expansion, significantly lowering the cost per compound in combinatorial workflows.

Direct Amide Coupling Efficiency vs. Ester Precursors

Procurement of the free acid form provides a distinct workflow advantage over the use of the corresponding ester, ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate. Utilizing the free acid allows for immediate, single-step amide coupling with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt), routinely achieving >90% yields . In contrast, starting from the ester necessitates an initial saponification step, which adds 12-24 hours to the processing time and typically incurs a 10-15% yield penalty due to isolation losses.

Evidence DimensionOverall yield and step count for amide formation
Target Compound Data>90% yield (1 step)
Comparator Or BaselineEthyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate (~75-80% yield, 2 steps)
Quantified Difference10-15% higher overall yield and 1 less synthetic step
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DMF at room temperature)

Directly reduces workflow duration and reagent costs for CROs and medicinal chemistry labs performing high-throughput synthesis.

Steric Stabilization During Strongly Basic Condensations

The presence of the 3,5-dimethyl groups provides essential steric shielding compared to the unmethylated analog, 4-acetyl-1H-pyrazole-1-acetic acid. When subjecting the 4-acetyl group to strongly basic conditions required for Claisen-Schmidt condensations, the target compound maintains core stability with minimal side reactions [1]. The unmethylated comparator is significantly more prone to nucleophilic attack or ring-opening under identical basic reflux conditions, leading to complex impurity profiles and requiring extensive chromatographic purification.

Evidence DimensionCore stability under strongly basic condensation conditions
Target Compound DataHigh stability, minimal side-product formation
Comparator Or Baseline4-acetyl-1H-pyrazole-1-acetic acid (prone to degradation and side reactions)
Quantified DifferenceSignificant reduction in impurity generation requiring chromatography
ConditionsBasic reflux (e.g., KOH/EtOH or NaOH/MeOH) for aldol-type condensations

Ensures high-purity crude products, minimizing the need for costly and time-consuming chromatographic purification during industrial scale-up.

Diversity-Oriented Synthesis (DOS) of Pyrazole Libraries

Directly downstream of its orthogonal reactivity, this compound is a highly efficient choice for generating combinatorial libraries for high-throughput screening. The ability to independently functionalize the N1-acetic acid via amide coupling and the C4-acetyl group via condensation allows for the rapid assembly of diverse chemical spaces without complex protecting group strategies [1].

Synthesis of Kinase Inhibitor Scaffolds

Leveraging the steric stability and hydrogen-bonding potential of the pyrazole core, this building block is highly suitable for designing ATP-competitive inhibitors. The N-acetic acid acts as a versatile linker to solubilizing groups, while the C4-acetyl group can be converted into extended conjugated systems that probe the kinase hinge region [2].

Development of Agrochemical Fungicides

The compound is a critical precursor for the synthesis of complex pyrazole-carboxamide derivatives, a well-established class of succinate dehydrogenase inhibitors (SDHIs) in crop protection. Its direct amide coupling efficiency ensures high-yielding attachment to various aniline derivatives, streamlining the discovery of novel fungicidal agents [3].

XLogP3

0.4

Wikipedia

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Dates

Last modified: 08-15-2023

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